

5-Bromo-3-nitropyridine-2-carbaldehyde physical properties

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Compound of Interest

Compound Name: 5-Bromo-3-nitropyridine-2-carbaldehyde

Cat. No.: B1441423

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An In-depth Technical Guide to the Physical Properties of **5-Bromo-3-nitropyridine-2-carbaldehyde**

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physical, chemical, and safety properties of **5-Bromo-3-nitropyridine-2-carbaldehyde**, a key heterocyclic building block in modern organic synthesis. As a Senior Application Scientist, the following sections synthesize available data with practical insights to empower researchers in leveraging this compound's unique reactivity.

Introduction: A Versatile Heterocyclic Intermediate

5-Bromo-3-nitropyridine-2-carbaldehyde is a polysubstituted pyridine derivative whose value lies in the strategic placement of its three distinct functional groups. The pyridine core is central to countless pharmaceutical agents and functional materials. The aldehyde at the 2-position serves as a versatile handle for a wide array of chemical transformations, including reductive aminations, Wittig reactions, and condensations. The electron-withdrawing nitro and bromo groups at the 3- and 5-positions, respectively, significantly influence the reactivity of the aldehyde and the pyridine ring itself, making it a highly valuable intermediate for constructing complex molecular architectures.^[1]

Section 1: Core Chemical Identity

A precise understanding of a compound's identity is the foundation of any successful research endeavor. The fundamental identifiers for **5-Bromo-3-nitropyridine-2-carbaldehyde** are summarized below.

Identifier	Value	Source
IUPAC Name	5-bromo-3-nitropicinaldehyde	[2]
CAS Number	1086838-46-1	[2]
Molecular Formula	C ₆ H ₃ BrN ₂ O ₃	[2] [3]
Molecular Weight	231.01 g/mol	[2]
SMILES	O=CC1=NC=C(Br)C=C1-- INVALID-LINK--[O-]	[2]
PubChem CID	57415869	[3]

Section 2: Physicochemical Properties

Direct experimental data for the target compound is limited. The following table consolidates available information and provides data from closely related structural analogs to offer predictive insights.

Property	Value / Observation	Source & Context
Appearance	Solid	Inferred. The related carbonitrile is a yellow solid[4] [5], and the non-nitrated 5-bromopyridine-2-carbaldehyde is a powder to crystal.[6]
Melting Point	No data available.	For comparison, 5-Bromo-3-nitropyridine-2-carbonitrile melts at 101-106 °C, while 5-Bromopyridine-2-carbaldehyde melts at 91-96 °C.[6][7]
Boiling Point	No data available.	The related 5-Bromopyridine-2-carbaldehyde has a boiling point of 70 °C at 26 mmHg.[6]
Solubility	No data available.	The structural analog 5-Bromopyridine-2-carbaldehyde is noted as being insoluble in water.[6] It is anticipated to be soluble in common organic solvents like DCM, EtOAc, and acetone.
Purity	Typically supplied at ≥97%	[2]

Section 3: Spectroscopic Characterization Insights

While specific spectra for **5-Bromo-3-nitropyridine-2-carbaldehyde** are not publicly available, its structure allows for predictable spectroscopic signatures essential for reaction monitoring and quality control.

- **¹H NMR:** The proton NMR spectrum is expected to be simple and diagnostic. A downfield singlet between δ 9.5-10.5 ppm would correspond to the aldehyde proton. Two doublets in the aromatic region (δ 8.0-9.5 ppm) would represent the two protons on the pyridine ring. The spectrum for the analogous 5-Bromo-3-nitropyridine-2-carboxylic acid provides a useful reference for the expected aromatic proton shifts.[8]

- ^{13}C NMR: The spectrum would be characterized by a signal for the aldehyde carbonyl carbon around δ 190-200 ppm. Five additional signals in the aromatic region (δ 120-160 ppm) would correspond to the pyridine ring carbons.
- Infrared (IR) Spectroscopy: Key vibrational bands would include a strong C=O stretch for the aldehyde at approximately $1700\text{-}1720\text{ cm}^{-1}$ and characteristic stretches for the C-NO₂ group around $1520\text{-}1560\text{ cm}^{-1}$ (asymmetric) and $1340\text{-}1360\text{ cm}^{-1}$ (symmetric).
- Mass Spectrometry (MS): The mass spectrum would show a characteristic isotopic pattern for the molecular ion $[\text{M}]^+$ due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).

Section 4: Safety, Handling, and Storage

Although toxicological properties have not been thoroughly investigated, data from safety data sheets for structurally similar compounds dictate a cautious approach.[\[9\]](#)

- Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear appropriate protective equipment, including chemical safety goggles, impervious gloves, and a lab coat.[\[9\]](#)[\[10\]](#) For operations that may generate dust, a NIOSH-approved respirator is recommended.[\[9\]](#)
- Handling: Avoid dust formation and inhalation.[\[9\]](#)[\[11\]](#) Prevent contact with skin and eyes.[\[11\]](#) Wash hands thoroughly after handling.[\[10\]](#) Keep away from heat, sparks, and open flames.
- First Aid:
 - Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen and consult a physician.[\[9\]](#)[\[10\]](#)
 - Skin Contact: Immediately wash off with soap and plenty of water.[\[10\]](#)
 - Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[\[9\]](#)[\[10\]](#)
 - Ingestion: Do not induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[\[9\]](#)

- Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[11]

Section 5: Experimental Protocol - A Representative Synthetic Transformation

To illustrate the utility of related pyridine building blocks, the following protocol details the synthesis of 5-Bromo-3-nitropyridine-2-carbonitrile, a compound structurally analogous to the target aldehyde. This cyanation reaction is a common transformation in medicinal chemistry.

Objective: To synthesize 5-Bromo-3-nitropyridine-2-carbonitrile from 2,5-dibromo-3-nitropyridine.

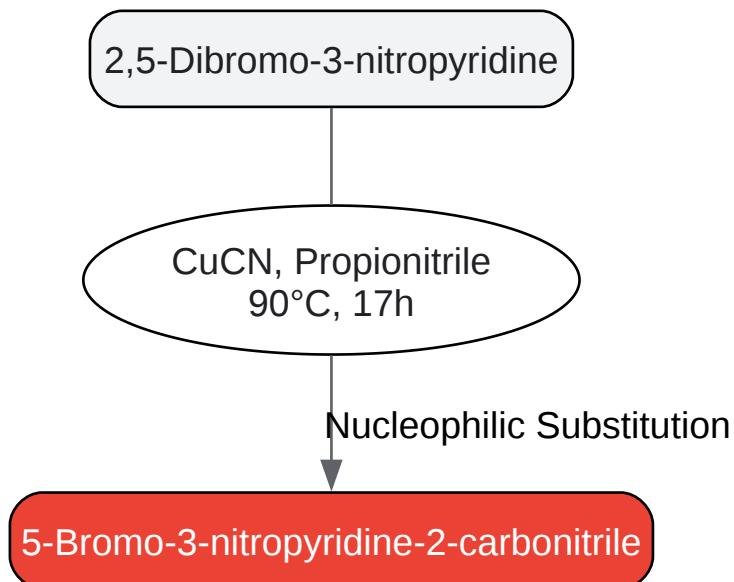
Methodology:

- Reaction Setup: To a stirred solution of 2,5-dibromo-3-nitro-pyridine (25 g, 88.68 mmol) in propionitrile (100 ml) in a round-bottom flask equipped with a reflux condenser, add Copper(I) Cyanide (CuCN) (8.7 g, 97.55 mmol).
 - Scientist's Note: Propionitrile is chosen as a high-boiling polar aprotic solvent suitable for this type of nucleophilic aromatic substitution. CuCN is the cyanide source; the copper facilitates the displacement of the bromide, which is more reactive at the 2-position.
- Heating: Heat the reaction mixture to 90°C and maintain for 17 hours.[5]
 - Scientist's Note: The elevated temperature is necessary to overcome the activation energy of the reaction. The 17-hour duration ensures the reaction proceeds to completion, which should be monitored by TLC or LC-MS if possible.
- Workup - Cooling and Dilution: Allow the mixture to cool to room temperature. Dilute the dark mixture with Ethyl Acetate (EtOAc).
 - Scientist's Note: Cooling is a critical safety step before introducing volatile organic solvents. EtOAc is used to dissolve the organic product and prepare it for aqueous extraction.
- Workup - Aqueous Wash: Transfer the mixture to a separatory funnel and wash twice with brine.[5]

- Scientist's Note: The brine wash helps to remove residual water-soluble impurities and aids in breaking any emulsions that may form.
- Drying and Concentration: Dry the separated organic layer with anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate the filtrate under reduced pressure.[5]
- Scientist's Note: Na_2SO_4 is a neutral drying agent used to remove trace amounts of water from the organic solution. Concentration via a rotary evaporator isolates the crude product.
- Purification: Purify the resulting residue by silica gel column chromatography using a gradient of Dichloromethane (DCM) and Methanol (MeOH) (e.g., 95:5 to 85:15) to obtain the pure 5-Bromo-3-nitropyridine-2-carbonitrile.[5]
- Scientist's Note: Chromatography is essential to separate the desired product from unreacted starting material, copper salts, and other byproducts. The described solvent system provides the necessary polarity gradient to achieve good separation. The final product is reported as a yellow solid.[4][5]

Section 6: Visualizing the Synthetic Workflow

The following diagram illustrates the key transformation described in the experimental protocol.



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Caption: Synthetic route to a key carbonitrile intermediate.

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